molecular formula C18H21F3N2O2 B275846 [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE

[2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE

Cat. No.: B275846
M. Wt: 354.4 g/mol
InChI Key: BNFPDDALWNLLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group. The morpholine ring is then attached via an ethyl linker. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The trifluoromethyl and morpholine groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group and morpholine ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-thienyl}methyl)amine: Similar structure but with a thiophene ring instead of a furan ring.

    (2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-pyridyl}methyl)amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE lies in its combination of a morpholine ring, a trifluoromethyl group, and a furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H21F3N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-morpholin-4-yl-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine

InChI

InChI=1S/C18H21F3N2O2/c19-18(20,21)15-3-1-2-14(12-15)17-5-4-16(25-17)13-22-6-7-23-8-10-24-11-9-23/h1-5,12,22H,6-11,13H2

InChI Key

BNFPDDALWNLLDM-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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